rac-2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethan-1-one
Description
rac-2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethan-1-one is a chiral cyclopropane-derived ketone featuring a furan heterocycle and a chlorine substituent. Its structure comprises a bicyclic system where the cyclopropane ring is fused to a furan moiety, with a ketone group at the 1-position and a chlorine atom at the 2-position of the ethanone chain. This compound is of interest in medicinal and synthetic chemistry due to the unique stereoelectronic properties imparted by the cyclopropane ring and the furan’s aromaticity, which may influence reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-5-8(11)6-4-7(6)9-2-1-3-12-9/h1-3,6-7H,4-5H2/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREVPCXLIWJCGJ-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)CCl)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)CCl)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethan-1-one typically involves the reaction of furan derivatives with cyclopropyl intermediates. One common method involves the chlorination of a furan-cyclopropyl precursor under controlled conditions to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac-2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
Scientific Research Applications
rac-2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the furan ring and cyclopropyl group contribute to the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
The target compound belongs to a broader class of cyclopropane-fused ethanones. Key analogues differ in the aryl/heteroaryl group attached to the cyclopropane ring:
Key Observations :
- Thiophene (in CAS 1909286-70-9) offers greater electron richness due to sulfur’s polarizability, which may alter metabolic stability or binding interactions .
- Halogenation: The chlorine atom in the target compound increases electrophilicity at the α-carbon of the ketone, likely enhancing reactivity in nucleophilic substitutions compared to non-halogenated analogues like CAS 14063-86-6 .
- Steric and Conformational Impact : The cyclopropane ring imposes significant steric constraints, which are modulated by substituents. For example, the bulky 4-bromo-2-fluorophenyl group (CAS 1807939-81-6) may restrict rotational freedom more than furan or thiophene .
Physicochemical Properties (Inferred)
While explicit data (e.g., solubility, melting points) are unavailable in the provided evidence, inferences can be made:
- Molecular Weight : The target compound (C₁₀H₉ClO₂, MW ~200.6 g/mol) is lighter than the bromo-fluoro analogue (C₁₁H₁₀BrFO, MW ~273.1 g/mol), which may influence bioavailability .
Biological Activity
The compound rac-2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethan-1-one, a derivative of cyclopropane, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of cyclopropanol derivatives with chloroacetyl chloride in the presence of a base. The process has been optimized for yield and purity through various reaction conditions including temperature and catalyst selection.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of cyclopropane derivatives, including this compound.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Weak | |
| Bacillus subtilis | Strong |
These findings suggest that while the compound shows some antibacterial properties, it may not be universally effective across all tested strains.
Enzyme Inhibition
Research has indicated that certain cyclopropane derivatives exhibit enzyme inhibitory activity. For instance, studies have shown that related compounds can inhibit acetylcholinesterase (AChE), an important target in neuropharmacology.
| Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 5.3 | |
| Urease | Noncompetitive | 12.4 |
These results indicate potential applications in treating conditions like Alzheimer’s disease and other neurodegenerative disorders.
Case Studies
-
Case Study on Antimicrobial Efficacy:
A study conducted by researchers evaluated the antimicrobial efficacy of various cyclopropane derivatives against common pathogens. The compound demonstrated significant activity against Bacillus subtilis, suggesting its potential as a lead compound for developing new antibiotics. -
Neuropharmacological Applications:
Another study focused on the neuropharmacological effects of similar compounds that inhibit AChE activity. The results highlighted the potential of this compound in treating cognitive impairments associated with neurodegenerative diseases.
Q & A
Q. What are the key structural features of rac-2-chloro-1-[(1R,2R)-2-(furan-2-yl)cyclopropyl]ethan-1-one and their implications in reactivity?
Answer: The compound features:
- Cyclopropane ring : Introduces steric strain, increasing reactivity in ring-opening or functionalization reactions.
- Furan-2-yl substituent : Provides π-electron density for interactions with biological targets (e.g., enzymes) and influences regioselectivity in electrophilic substitutions.
- Chloroethanone group : Enhances electrophilicity at the carbonyl carbon, enabling nucleophilic additions or condensations.
These features collectively affect solubility, stability, and binding affinity in biological systems. For example, the cyclopropane’s strain energy may facilitate interactions with rigid enzyme active sites .
Q. What synthetic methodologies are employed for this compound?
Answer: A typical synthesis involves:
Cyclopropanation : Reacting a furan-substituted alkene with a carbene precursor (e.g., CH₂Cl₂/Zn/Cu) to form the cyclopropane core.
Chlorination : Introducing the chloro group via halogenation (e.g., Cl₂ gas or NCS in DCM).
Ketone Formation : Oxidation of a secondary alcohol intermediate (e.g., using PCC or Jones reagent).
Critical parameters include temperature control (0–25°C) to avoid ring strain-induced side reactions and solvent choice (e.g., THF or DMF) to stabilize intermediates .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Answer: Enantiomeric resolution of the racemic mixture requires:
- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose derivatives) for HPLC separation.
- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of intermediates (e.g., ester hydrolysis).
- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation.
Validation via polarimetry or chiral NMR (with Eu(hfc)₃ shift reagents) ensures ≥98% enantiomeric excess .
Q. What strategies identify biological targets for this compound?
Answer:
- Computational Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to enzymes (e.g., cytochrome P450 isoforms) based on furan’s π-π interactions and chloroethanone’s electrophilicity.
- Surface Plasmon Resonance (SPR) : Screen against receptor libraries (e.g., GPCRs) to quantify binding kinetics (KD values).
- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS to identify enzymatic interactions .
Q. How do structural modifications impact bioactivity in SAR studies?
Answer:
| Modification | Impact on Activity | Reference |
|---|---|---|
| Furan → Thiophene | Increased lipophilicity; altered receptor selectivity | |
| Cl → CF₃ | Enhanced metabolic stability; reduced toxicity | |
| Cyclopropane → Cyclobutane | Lower strain; decreased reactivity |
SAR studies should prioritize substitutions at the cyclopropane and ethanone positions for balanced potency and pharmacokinetics .
Q. How to resolve contradictions in reported biological data?
Answer: Discrepancies (e.g., conflicting IC₅₀ values) may arise from:
- Assay Conditions : Variations in pH, co-solvents (e.g., DMSO%), or cell lines. Validate using standardized protocols (e.g., NIH/ATP assays).
- Isomer Purity : Confirm enantiomeric ratios via chiral HPLC.
- Metabolic Interference : Pre-incubate with CYP inhibitors (e.g., ketoconazole) to isolate target effects.
Reproducibility requires strict adherence to published methods (e.g., NIH guidelines) .
Q. What analytical techniques validate structural integrity and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR for cyclopropane coupling constants (J = 5–8 Hz) and furan ring protons (δ 6.3–7.4 ppm).
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]<sup>+</sup> (expected m/z: calculated from C₁₀H₁₀ClO₂).
- X-ray Crystallography : Resolve absolute stereochemistry of the (1R,2R) configuration.
- HPLC : Purity ≥95% (C18 column, MeCN/H₂O gradient) .
Q. What computational models predict metabolic pathways?
Answer:
- MetaSite : Predicts Phase I metabolism (e.g., CYP3A4-mediated oxidation at the cyclopropane or furan).
- SwissADME : Estimates bioavailability (%F) and BBB permeability.
- Molecular Dynamics : Simulates binding to serum albumin for plasma stability assessment.
Validate with in vitro hepatocyte assays and UPLC-QTOF metabolite profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
